molecular formula C30H53NaO3S B13792613 Sodium tetracosylbenzenesulfonate

Sodium tetracosylbenzenesulfonate

Cat. No.: B13792613
M. Wt: 516.8 g/mol
InChI Key: MPIBCHJSJHJLRX-UHFFFAOYSA-M
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Description

Sodium tetracosylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various industrial and household applications. This compound is typically found as a white or pale yellow solid and is known for its excellent emulsifying, dispersing, and wetting properties.

Properties

Molecular Formula

C30H53NaO3S

Molecular Weight

516.8 g/mol

IUPAC Name

sodium;2-tetracosylbenzenesulfonate

InChI

InChI=1S/C30H54O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;+1/p-1

InChI Key

MPIBCHJSJHJLRX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The typical preparation of this compound involves three main steps:

  • Sulfonation of tetracosylbenzene (a long-chain alkylbenzene with 24 carbon atoms in the alkyl chain) using sulfur trioxide or oleum to introduce the sulfonic acid group.
  • Neutralization of the resulting tetracosylbenzenesulfonic acid with sodium hydroxide to form the sodium salt.
  • Purification and removal of impurities , such as sodium sulfate and residual reagents, to obtain a high-purity this compound product.

Detailed Sulfonation Process

  • Reagents and Conditions : Sulfur trioxide (SO3) is typically used as the sulfonating agent. It is introduced as a mixed gas with dry air, with SO3 content controlled between 4-6% to moderate the reaction rate and temperature.
  • Temperature Control : The sulfonation reaction is maintained at a controlled temperature range of 40-45 °C to avoid side reactions and degradation of the alkylbenzene.
  • Molar Ratio : The molar ratio of tetracosylbenzene to sulfur trioxide is maintained around 1.05-1.2:1 to ensure complete sulfonation.
  • Aging : After sulfonation, the mixture is aged for 0.5 to 1 hour to allow completion of the reaction and stabilization of the sulfonic acid intermediate.
  • Water Addition : Water is added post-sulfonation, typically accounting for 8-15% of the weight of the sulfonic acid formed, to facilitate subsequent neutralization steps.

Neutralization Step

  • Neutralizing Agent : Sodium hydroxide (NaOH) solution is used to neutralize the tetracosylbenzenesulfonic acid.
  • Temperature : Neutralization is carried out at 30-50 °C.
  • pH Control : The pH is adjusted to about 7.5-8.0 to ensure complete conversion to the sodium salt without excess alkalinity.
  • Result : This produces a primary this compound product, which may contain impurities such as sodium sulfate formed during neutralization.

Removal of Sodium Sulfate and Purification

  • Calcium Chloride Addition : To remove sodium sulfate (Na2SO4), calcium chloride (CaCl2) is gradually added to the reaction mixture at 30-50 °C under continuous stirring.
  • Precipitation : Calcium sulfate (CaSO4), which is poorly soluble in water, precipitates out, allowing its removal by filtration.
  • Temperature Increase : The temperature is then raised to 65-85 °C to facilitate further precipitation and purification.
  • Filtration and Standing : The mixture is allowed to stand for 5-8 hours to complete precipitation, followed by filtration to remove the calcium sulfate precipitate.
  • Viscosity Adjustment : The process also introduces sodium chloride (NaCl) into the product, which acts as a viscosity adjusting salt beneficial for downstream applications in detergent formulations.

Alternative Sulfonation Techniques

  • Oleum Sulfonation : Some methods use oleum (fuming sulfuric acid) as the sulfonating agent at temperatures of 50-70 °C with controlled water content (1-3% or 10-30%) to optimize reaction and product properties.
  • Chlorosulfonic Acid : In some synthetic routes for related alkylbenzene sulfonates, chlorosulfonic acid is used with ether as solvent under controlled temperature, followed by neutralization with sodium hydroxide.

Data Table: Summary of Key Preparation Parameters

Step Parameter Value / Range Notes
Sulfonation Sulfonating agent Sulfur trioxide (SO3) Mixed with dry air, 4-6% SO3 content
Temperature 40-45 °C Controlled to avoid side reactions
Molar ratio (alkylbenzene:SO3) 1.05-1.2 : 1 Ensures complete sulfonation
Aging time 0.5-1 hour Reaction stabilization
Water addition 8-15% of sulfonic acid weight Facilitates neutralization
Neutralization Neutralizing agent Sodium hydroxide (NaOH) pH adjusted to 7.5-8.0
Temperature 30-50 °C Efficient neutralization
Removal of Na2SO4 Additive Calcium chloride (CaCl2) Precipitates calcium sulfate
Temperature (initial) 30-50 °C Gradual addition of CaCl2
Temperature (final) 65-85 °C Enhances precipitation
Standing time 5-8 hours Complete precipitation
Filtration After standing Removes CaSO4 precipitate
Viscosity adjustment Sodium chloride (NaCl) content Residual from CaCl2 addition Acts as viscosity modifier

Research Findings and Industrial Relevance

  • The controlled sulfonation and neutralization steps ensure high conversion efficiency and product consistency.
  • The use of calcium chloride to remove sodium sulfate impurities is a significant improvement, reducing unwanted salts and improving product quality.
  • The presence of sodium chloride as a viscosity modifier is advantageous for formulating detergents and washing products.
  • Alternative sulfonation methods using oleum or chlorosulfonic acid provide options depending on raw material availability and desired product properties.
  • Liquid-liquid extraction techniques, though more common for related surfactants like sodium tetradecyl sulfate, demonstrate the potential for further purification refinement in this compound production.

Chemical Reactions Analysis

Types of Reactions: Sodium tetracosylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of sulfonyl compounds.

    Substitution: Formation of substituted benzenesulfonates.

Scientific Research Applications

Sodium tetracosylbenzenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.

    Biology: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents.

    Medicine: Utilized in drug formulations to improve the solubility and bioavailability of hydrophobic drugs.

    Industry: Used in detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of sodium tetracosylbenzenesulfonate is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, the compound has a hydrophobic tail that interacts with non-polar substances and a hydrophilic head that interacts with water. This dual nature enables it to form micelles, which encapsulate hydrophobic substances and enhance their solubility in aqueous solutions.

Comparison with Similar Compounds

Sodium tetracosylbenzenesulfonate can be compared with other sulfonates such as sodium dodecylbenzenesulfonate and sodium tetradecyl sulfate. While all these compounds share surfactant properties, this compound is unique due to its longer alkyl chain, which provides enhanced emulsifying and dispersing capabilities. Similar compounds include:

    Sodium dodecylbenzenesulfonate: Commonly used in detergents and cleaning agents.

    Sodium tetradecyl sulfate: Used in pharmaceuticals and cosmetics as a wetting agent and emulsifier.

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